molecular formula C9H11NO B12018885 2,4-Dimethylbenzaldehyde oxime

2,4-Dimethylbenzaldehyde oxime

Cat. No.: B12018885
M. Wt: 149.19 g/mol
InChI Key: ZXOXSHIAPHLSAV-UXBLZVDNSA-N
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Description

2,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to facilitate the formation of the oxime .

Industrial Production Methods: Industrial production of oximes often involves similar methods but on a larger scale. The use of microwave irradiation and dry media conditions has been reported to enhance the efficiency and yield of oxime synthesis. This method involves the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation, resulting in high yields of the desired oxime .

Mechanism of Action

The mechanism of action of 2,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with various molecular targets. For example, in the reactivation of acetylcholinesterase, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in the development of antidotes for organophosphate poisoning.

Comparison with Similar Compounds

  • Benzaldehyde oxime
  • 4-Methylbenzaldehyde oxime
  • 2,6-Dimethylbenzaldehyde oxime

Comparison: 2,4-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other benzaldehyde oximes. For instance, the additional methyl groups can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+

InChI Key

ZXOXSHIAPHLSAV-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/O)C

Canonical SMILES

CC1=CC(=C(C=C1)C=NO)C

Origin of Product

United States

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